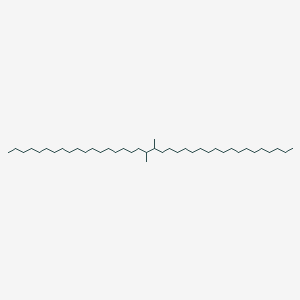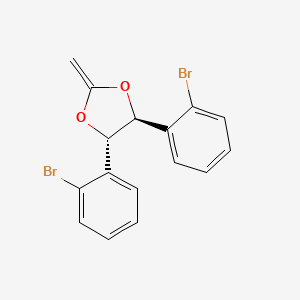![molecular formula C22H34O6S B12564095 2-Tetradecyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid CAS No. 188950-54-1](/img/structure/B12564095.png)
2-Tetradecyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tetradecyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid is an organic compound characterized by its unique structure, which includes a thieno[3,4-b][1,4]dioxine core substituted with tetradecyl and dicarboxylic acid groups.
Métodos De Preparación
The synthesis of 2-Tetradecyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained .
Análisis De Reacciones Químicas
2-Tetradecyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents
Aplicaciones Científicas De Investigación
2-Tetradecyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its bioactive properties.
Industry: It is used in the development of advanced materials, including polymers and coatings .
Mecanismo De Acción
The mechanism of action of 2-Tetradecyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with cellular membranes and proteins .
Comparación Con Compuestos Similares
2-Tetradecyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid can be compared with similar compounds such as:
3,4-Ethylenedioxythiophene (EDOT): Known for its use in conductive polymers.
2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid: Shares a similar core structure but with different substituents.
Poly(3,4-ethylenedioxythiophene) (PEDOT): A polymer derived from EDOT, widely used in electronic applications
These comparisons highlight the unique properties of this compound, particularly its potential for diverse applications in various scientific fields.
Propiedades
Número CAS |
188950-54-1 |
|---|---|
Fórmula molecular |
C22H34O6S |
Peso molecular |
426.6 g/mol |
Nombre IUPAC |
3-tetradecyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid |
InChI |
InChI=1S/C22H34O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-27-17-18(28-16)20(22(25)26)29-19(17)21(23)24/h16H,2-15H2,1H3,(H,23,24)(H,25,26) |
Clave InChI |
XUVMEQDEBONXFC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC1COC2=C(SC(=C2O1)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pentanoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester, (2R)-](/img/structure/B12564031.png)
![2H-Pyran, tetrahydro-2-[1-[3-(phenylthio)-1-propynyl]ethoxy]-](/img/structure/B12564038.png)

![2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]ethan-1-ol](/img/structure/B12564050.png)
![Methanone, (2,4-dihydroxyphenyl)[4-(dimethylamino)phenyl]-](/img/structure/B12564057.png)
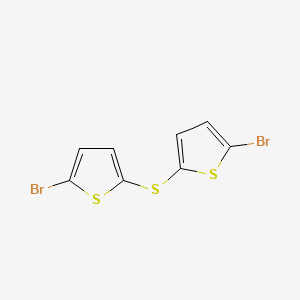
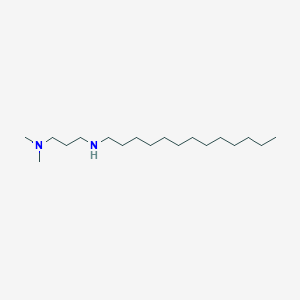

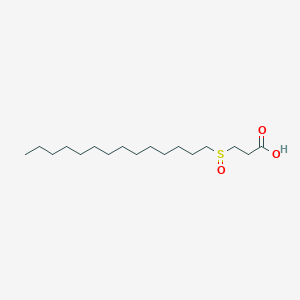
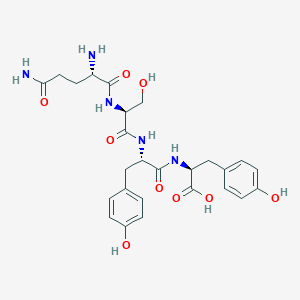
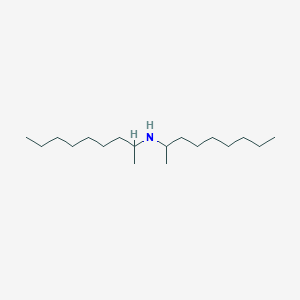
![Methyl 12-[(trimethylsilyl)oxy]octadec-9-enoate](/img/structure/B12564083.png)
